Cas no 1126522-69-7 (9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a boronic ester derivative of carbazole, widely used as a key intermediate in organic synthesis and materials science. Its structure combines a carbazole core with a phenyl substituent and a pinacol boronate group, offering excellent stability and reactivity for Suzuki-Miyaura cross-coupling reactions. This compound is particularly valuable in the preparation of conjugated polymers, OLED materials, and pharmaceuticals due to its efficient borylation and electron-rich aromatic system. The tetramethyl dioxaborolane moiety enhances solubility in organic solvents, facilitating purification and handling. Its high purity and well-defined reactivity make it a preferred choice for precise synthetic applications.
9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole structure
1126522-69-7 structure
Product name:9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
CAS No:1126522-69-7
MF:C24H24BNO2
Molecular Weight:369.2639
MDL:MFCD16621140
CID:1026843
PubChem ID:354333461

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 化学的及び物理的性質

名前と識別子

    • 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
    • 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    • 9-Phenyl-9H-carbazol-3-yl-3-boronic acid pinacol ester
    • 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester
    • 9-Phenylcarbazole-3-boronic Acid Pinacol Ester
    • 4,4,5,5-Tetramethyl-2-(9-phenylcarbazol-3-yl)-1,3,2-dioxaborolane
    • 9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole
    • AMTB259
    • UBASCOPZFCGGAV-UHFFFAOYSA-N
    • OR303503
    • BC00137
    • MDL: MFCD16621140
    • インチ: 1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-14-15-22-20(16-17)19-12-8-9-13-21(19)26(22)18-10-6-5-7-11-18/h5-16H,1-4H3
    • InChIKey: UBASCOPZFCGGAV-UHFFFAOYSA-N
    • SMILES: O1B(C2C([H])=C([H])C3=C(C4=C([H])C([H])=C([H])C([H])=C4N3C3C([H])=C([H])C([H])=C([H])C=3[H])C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • 精确分子量: 369.19000
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 28
  • 回転可能化学結合数: 2
  • 複雑さ: 557
  • トポロジー分子極性表面積: 23.4

じっけんとくせい

  • 密度みつど: 1.11
  • ゆうかいてん: 162.0 to 166.0 deg-C
  • PSA: 23.39000
  • LogP: 5.08290

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Security Information

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1044157-100g
9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
1126522-69-7 97%
100g
$170 2024-06-07
Key Organics Ltd
AS-2459-10MG
9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole
1126522-69-7 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
AS-2459-5MG
9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole
1126522-69-7 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-2459-1G
9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole
1126522-69-7 >95%
1g
£81.00 2025-02-08
abcr
AB336487-5 g
9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole, 95%; .
1126522-69-7 95%
5 g
€114.70 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050719-5g
9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
1126522-69-7 96%
5g
¥75.00 2024-08-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P63020-25g
9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
1126522-69-7 97%
25g
¥212.0 2024-07-19
Chemenu
CM136829-100g
9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
1126522-69-7 97%
100g
$*** 2023-04-03
TRC
P337038-100mg
9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
1126522-69-7
100mg
$ 65.00 2022-06-03
abcr
AB336487-10 g
9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole, 95%; .
1126522-69-7 95%
10 g
€148.90 2023-07-19

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 合成方法

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 関連文献

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazoleに関する追加情報

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 1126522-69-7): A Comprehensive Overview of Its Properties and Applications

The compound 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 1126522-69-7) is a highly specialized boron-containing heterocyclic molecule that has garnered significant attention in the fields of organic electronics, pharmaceutical research, and material science. Its unique structure, combining a carbazole core with a phenyl substituent and a dioxaborolane group, makes it a versatile intermediate for synthesizing advanced functional materials. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in OLEDs (Organic Light-Emitting Diodes), sensors, and catalysis.

One of the most notable features of 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is its role in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. The dioxaborolane moiety acts as a boronic ester, enabling efficient coupling with aryl halides under mild conditions. This property has made it a valuable tool for constructing complex π-conjugated systems, which are essential for developing high-performance organic semiconductors. Recent studies have also explored its use in photovoltaic devices, where its electron-donating characteristics enhance light absorption and charge transport.

In the context of drug discovery, 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has shown promise as a building block for biologically active molecules. The carbazole scaffold is known for its pharmacophoric properties, exhibiting antimicrobial, anti-inflammatory, and anticancer activities. By incorporating the dioxaborolane group, researchers can further modify the compound to target specific enzyme inhibitors or receptor agonists. This adaptability aligns with the growing demand for precision medicine and personalized therapeutics, making it a subject of intense investigation in medicinal chemistry.

From a material science perspective, the compound's thermal stability and solubility in common organic solvents make it suitable for solution-processable applications. Its ability to form thin films with uniform morphology is particularly advantageous for flexible electronics, a rapidly expanding market driven by innovations in wearable technology and foldable displays. Additionally, its luminescent properties have been exploited in the design of fluorescent probes for bioimaging and environmental monitoring, addressing the need for non-invasive detection methods.

The synthesis of 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves palladium-catalyzed borylation of the corresponding halogenated carbazole derivative. Optimizing reaction conditions to achieve high yield and purity is a key focus for process chemists, especially in scale-up scenarios. Recent advancements in green chemistry have also prompted investigations into solvent-free or catalytic methods to reduce environmental impact, reflecting the industry's shift toward sustainable practices.

In summary, 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 1126522-69-7) represents a multifaceted compound with broad utility across cutting-edge technologies. Its integration into next-generation optoelectronic devices, therapeutic agents, and smart materials underscores its importance in modern scientific research. As the demand for high-efficiency and multifunctional compounds grows, this molecule is poised to play a pivotal role in shaping the future of innovation-driven industries.

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